![molecular formula C13H14BrN3S B2634394 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine CAS No. 2379988-12-0](/img/structure/B2634394.png)
5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a bromine atom, a pyrimidine ring, and a thiophene-substituted piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Substitution with Piperidine: The thiophene-substituted piperidine moiety can be introduced through a nucleophilic substitution reaction. This step involves the reaction of 5-bromo-2-chloropyrimidine with 4-(thiophen-3-yl)piperidine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium Carbonate: Used as a base in nucleophilic substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers
作用機序
The mechanism of action of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl-substituted piperazine ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Lacks the thiophene substitution.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a boronate ester group.
Uniqueness
The uniqueness of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine lies in its combination of a brominated pyrimidine core with a thiophene-substituted piperidine moiety. This structure imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.
特性
IUPAC Name |
5-bromo-2-(4-thiophen-3-ylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c14-12-7-15-13(16-8-12)17-4-1-10(2-5-17)11-3-6-18-9-11/h3,6-10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJWPMUAGRIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)
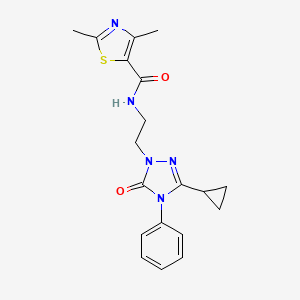
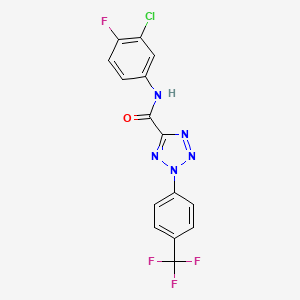
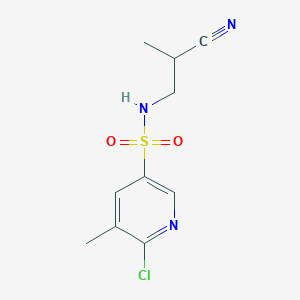
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
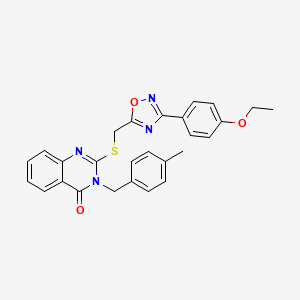
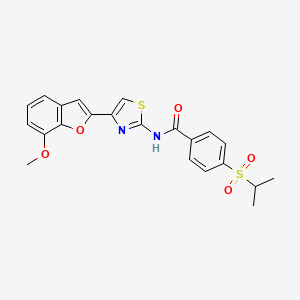
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/new.no-structure.jpg)
![(E)-4-(Dimethylamino)-N-[1-(2-fluorophenyl)-2-phenylethyl]but-2-enamide](/img/structure/B2634327.png)
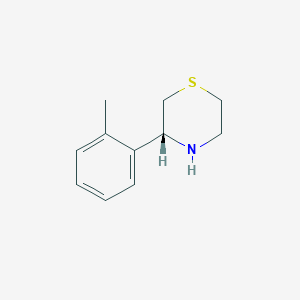
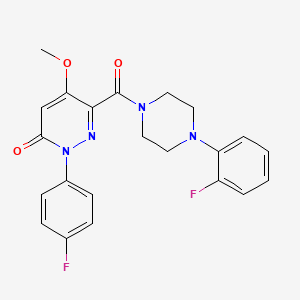
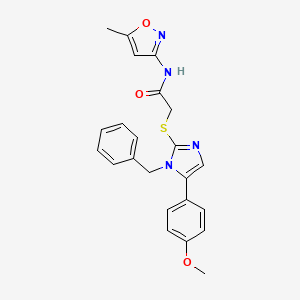
![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)
